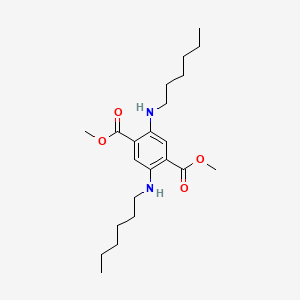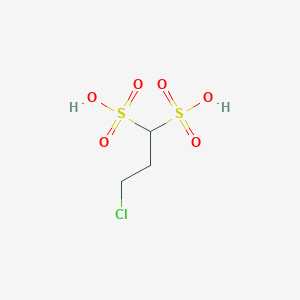
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is an organic compound that features a benzene ring substituted with a butane-1-sulfinyl group and a dodecyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene typically involves the following steps:
Formation of the Sulfinyl Group: The butane-1-sulfinyl group can be introduced to the benzene ring through a sulfoxidation reaction. This involves the oxidation of a butyl sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of a dodecanol with a benzene derivative containing a suitable leaving group, such as a halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and its substituents. The dodecyloxy group can affect the compound’s solubility and interaction with lipid membranes, potentially impacting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of the dodecyloxy group.
1-(Butane-1-sulfinyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of the dodecyloxy group.
Uniqueness
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is unique due to the presence of both the butane-1-sulfinyl and dodecyloxy groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
400796-70-5 |
|---|---|
Molekularformel |
C22H38O2S |
Molekulargewicht |
366.6 g/mol |
IUPAC-Name |
1-butylsulfinyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O2S/c1-3-5-7-8-9-10-11-12-13-14-19-24-21-15-17-22(18-16-21)25(23)20-6-4-2/h15-18H,3-14,19-20H2,1-2H3 |
InChI-Schlüssel |
FNXROLZZMRBUFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
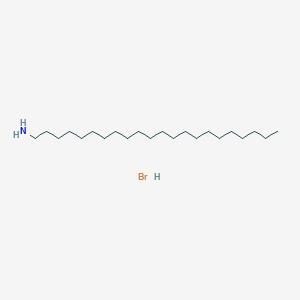
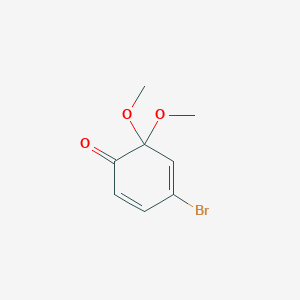
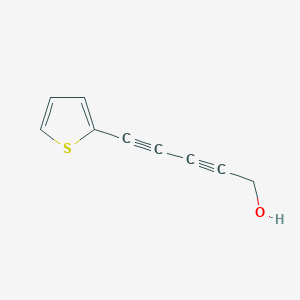
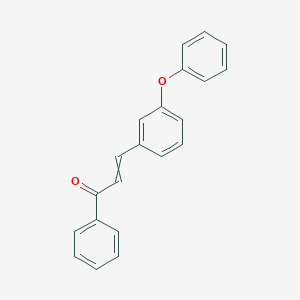
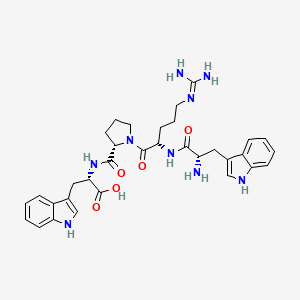
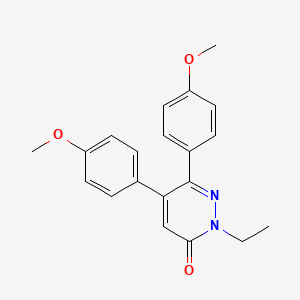
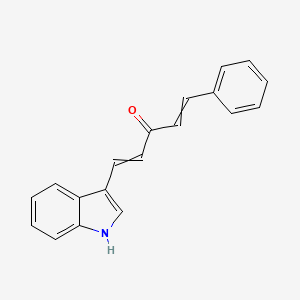
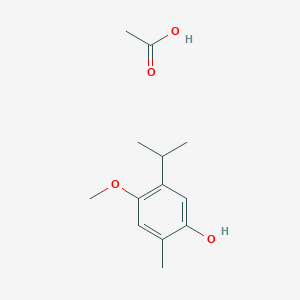
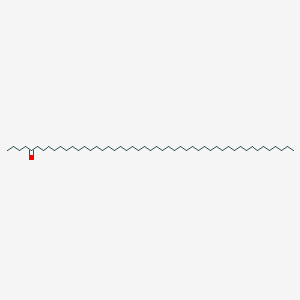
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
